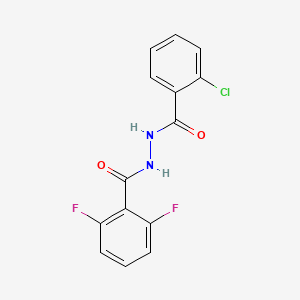
3,4,4-Trimethylcyclopentane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Trimethylcyclopentane-1,2-dione is an organic compound with the molecular formula C8H12O2. It is a colorless to pale yellow crystalline solid with a distinctive aroma. This compound is known for its high stability and solvent power, making it valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylcyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the condensation of diacetylacetone with pyrrole under acidic conditions. The reaction typically involves heating and dehydration to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,4-Trimethylcyclopentane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,4-Trimethylcyclopentane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4,4-Trimethylcyclopentane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dimethylcyclopentane-1,2-dione
- 3,4,4-Trimethylcyclopentane-1,3-dione
- 3,4,4-Trimethylcyclopentane-1,2-diol
Comparison: 3,4,4-Trimethylcyclopentane-1,2-dione is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and a unique aromatic profile, making it particularly valuable in applications requiring these characteristics .
Eigenschaften
CAS-Nummer |
33079-56-0 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3,4,4-trimethylcyclopentane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-5-7(10)6(9)4-8(5,2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YHJBEOWTWJHMFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(=O)CC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


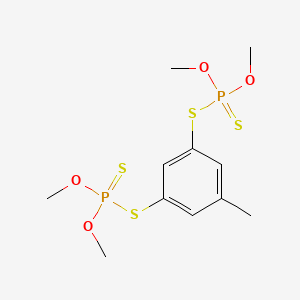

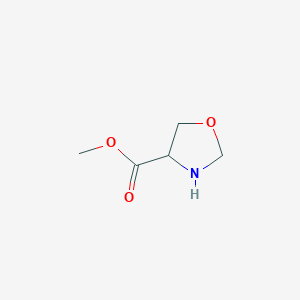
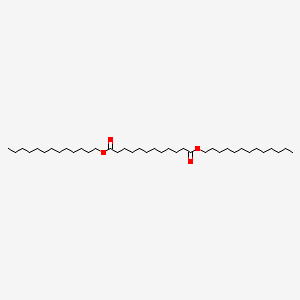

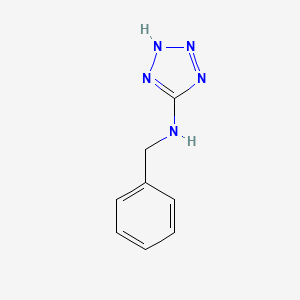
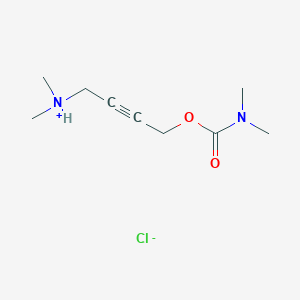
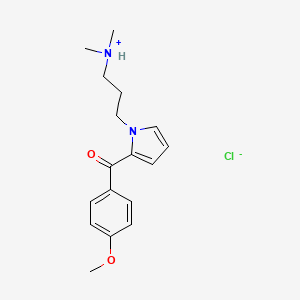
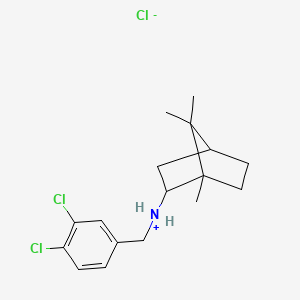
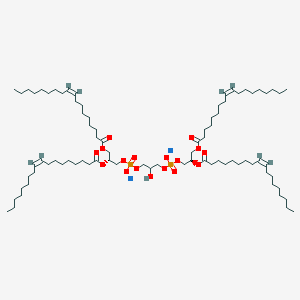
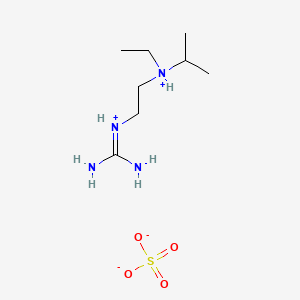
![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
